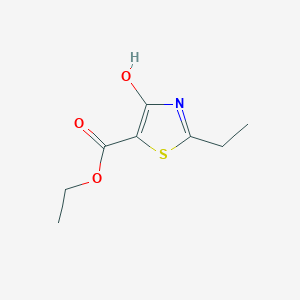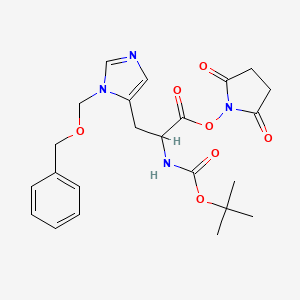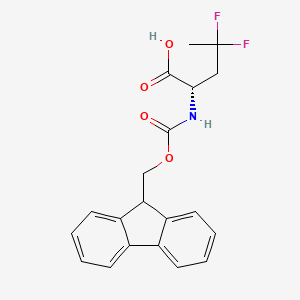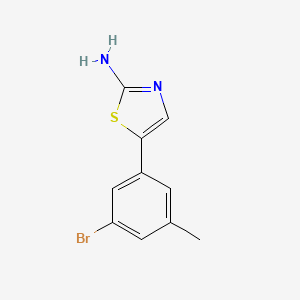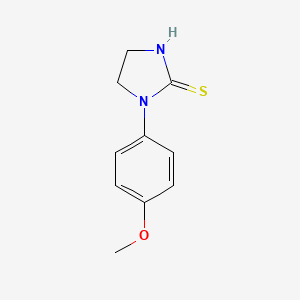
1-(4-Methoxyphenyl)imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)imidazolidine-2-thione is an organic compound with the molecular formula C10H12N2OS. It is a derivative of imidazolidine-2-thione, featuring a methoxyphenyl group at the 1-position.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)imidazolidine-2-thione typically involves the reaction of 4-methoxyaniline with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2-thione ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)imidazolidine-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the derivative used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)imidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives, such as:
2-Imidazolidinethione: Similar in structure but lacks the methoxyphenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)imidazolidine-2-thione: Features a chlorophenyl group instead of a methoxyphenyl group, resulting in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H12N2OS |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |
InChI-Schlüssel |
IKVPFWCMTXFKMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


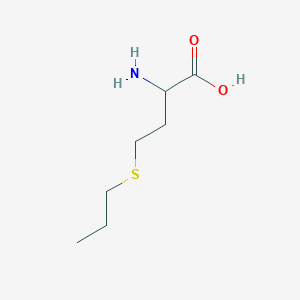
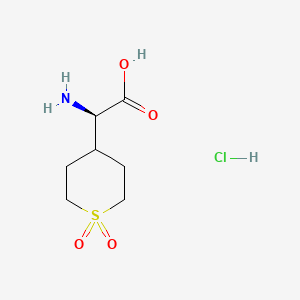

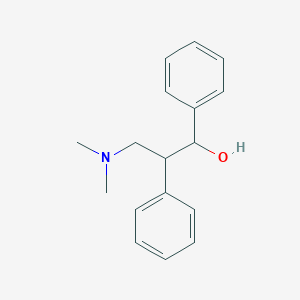
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
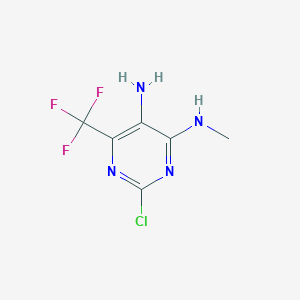
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
